(4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester
Overview
Description
“(4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester” is a chemical compound with the molecular formula C10H10N2O7 and a molecular weight of 270.19600 . It is also known by other synonyms such as “3,5-Dinitro-4-hydroxy-phenylessigsaeure-aethylester” and "4-Hydroxy-3,5-dinitro-phenylessigsaeure-aethylester" .
Molecular Structure Analysis
The molecular structure of “(4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester” contains a total of 29 bonds, including 19 non-H bonds, 11 multiple bonds, 6 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 2 nitro groups (aromatic), and 1 aromatic hydroxyl .Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Esters and Analogs : Research by Prostakov et al. (1970) explored the synthesis of various esters, including the preparation of a new hydroxy acid from the piperidine series, which is structurally similar to the compound (Prostakov et al., 1970).
Formation of Intermediate Compounds : Sah et al. (2014) reported the synthesis of formazans from a Mannich base of a thiadiazole compound. This research illustrates how similar compounds can be intermediates in the synthesis of other complex molecules (Sah et al., 2014).
Applications in Material Science
- Metallomesogenic Complexes : Kovganko et al. (2013) discussed the synthesis of copper(II) metallomesogenic complexes using esters related to (4-Hydroxy-3,5-dinitro-phenyl)-acetic acid ethyl ester (Kovganko et al., 2013).
Biochemical Applications
Role in Ester Hydrolysis : A study by Capon et al. (1973) on aryl esters, including those related to 4-hydroxyphenylacetic acid, highlights their role in biochemical processes like ester hydrolysis (Capon et al., 1973).
Intermediate in Synthesis of Bioactive Compounds : Research by Al-Mousawi and El-Apasery (2012) demonstrated the use of related esters as intermediates in the synthesis of bioactive compounds, showcasing potential biomedical applications (Al-Mousawi & El-Apasery, 2012).
Pharmacological Research
Enzyme Inhibitor Synthesis : Liese et al. (2002) discussed the synthesis of (R)-Ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE-inhibitors, which are critical in pharmacology. This indicates the potential role of related esters in synthesizing enzyme inhibitors (Liese et al., 2002).
Synthesis of Optically Active Compounds : A study by Li Li (2003) on the synthesis of R-2-hydroxy-4-phenyl ethyl butyrate, an intermediate in ACE inhibitor production, further illustrates the significance of these compounds in drug development (Li Li, 2003).
properties
IUPAC Name |
ethyl 2-(4-hydroxy-3,5-dinitrophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O7/c1-2-19-9(13)5-6-3-7(11(15)16)10(14)8(4-6)12(17)18/h3-4,14H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOPSUREKDPFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401272450 | |
Record name | Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
83799-60-4 | |
Record name | Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83799-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-hydroxy-3,5-dinitrobenzeneacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401272450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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